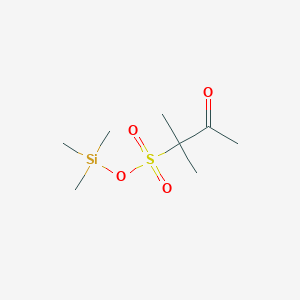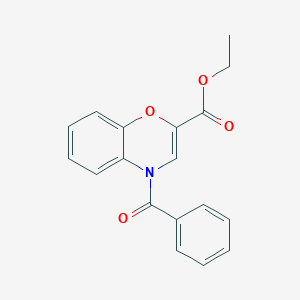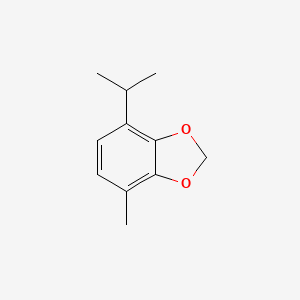![molecular formula C20H19OPS B14463748 Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane CAS No. 66164-48-5](/img/structure/B14463748.png)
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to two phenyl groups, an oxo group, and a 1-(phenylsulfanyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(phenylsulfanyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. Purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphide forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives.
Applications De Recherche Scientifique
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1-(phenylsulfanyl)ethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 1-(phenylsulfanyl)ethyl group.
Phenylphosphine: A simpler compound with only one phenyl group attached to the phosphorus atom.
Uniqueness
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is unique due to the presence of the 1-(phenylsulfanyl)ethyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
66164-48-5 |
|---|---|
Formule moléculaire |
C20H19OPS |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[phenyl(1-phenylsulfanylethyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H19OPS/c1-17(23-20-15-9-4-10-16-20)22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3 |
Clé InChI |
KZQDPJRFYNPLRE-UHFFFAOYSA-N |
SMILES canonique |
CC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)






![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)




